Methyl 6-chloro-2-fluoro-3-methylbenzoate
Description
Methyl 6-chloro-2-fluoro-3-methylbenzoate is a substituted benzoate ester characterized by a methyl ester group at the carboxyl position and halogen (chloro, fluoro) and methyl substituents on the aromatic ring. Substituted benzoates are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and organic synthesis due to their stability and reactivity in coupling reactions .
Properties
IUPAC Name |
methyl 6-chloro-2-fluoro-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDIXEDJOQRPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269087 | |
| Record name | Methyl 6-chloro-2-fluoro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773874-01-4 | |
| Record name | Methyl 6-chloro-2-fluoro-3-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773874-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chloro-2-fluoro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-chloro-2-fluoro-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 6-chloro-2-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Corresponding amines or thiols.
Oxidation: 6-chloro-2-fluoro-3-methylbenzoic acid.
Reduction: 6-chloro-2-fluoro-3-methylbenzyl alcohol.
Scientific Research Applications
Chemistry: Methyl 6-chloro-2-fluoro-3-methylbenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the agrochemical industry, this compound is explored for its potential as a pesticide or herbicide. Its unique chemical structure allows for the design of compounds with specific biological activities .
Mechanism of Action
The mechanism of action of methyl 6-chloro-2-fluoro-3-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Key Structural Variations
The compound’s structural analogs differ in substituent types, positions, and ester groups. Below is a comparative analysis based on the evidence:
Physicochemical and Functional Differences
- Lipophilicity : Ethyl esters (e.g., CAS 1379295-48-3) exhibit higher lipophilicity than methyl esters, impacting solubility and bioavailability .
- Electronic Effects : Methoxy substituents (e.g., in CAS 232.64) donate electron density via resonance, contrasting with electron-withdrawing halogens like fluorine .
Research Findings and Analytical Characterization
- Spectroscopic Data : NMR (¹H, ¹³C) and HPLC () are critical for verifying substituent positions and purity. For instance, LC-MS confirmed molecular weights (e.g., [M+H]⁺ = 232.9 in ) .

- Chromatographic Analysis : Gas chromatography (GC) traces () resolve complex mixtures of methyl esters, aiding in the identification of structural analogs .
Biological Activity
Methyl 6-chloro-2-fluoro-3-methylbenzoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by the following features:
- Molecular Formula : C8H6ClF O2
- Molecular Weight : Approximately 188.582 g/mol
- Functional Groups : Chlorine and fluorine substituents at the 6th and 2nd positions, respectively, along with a methyl group at the 3rd position.
This arrangement of substituents contributes to its distinct chemical properties and biological activities, making it a subject of interest in drug development and agrochemical applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro and fluoro groups enhance the compound’s binding affinity and selectivity towards enzymes or receptors involved in various biological processes. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, contributing to its pharmacological effects.
- Receptor Interaction : It may bind to specific receptors, altering cellular signaling pathways.
These interactions are crucial for its application in developing new therapeutic agents .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, research focusing on similar compounds indicates that certain benzoxazole derivatives exhibit significant anticancer activity, suggesting that this compound may also possess selective cytotoxic properties against cancer cells while sparing healthy cells .
Table 1: Cytotoxicity Results on A-549 Lung Carcinoma Cells
| Compound | Concentration (µM) | % Viability (A-549 Cells) |
|---|---|---|
| Control | 0 | 100 |
| This compound | 10 | ~40 |
| This compound | 50 | ~20 |
| This compound | 100 | ~10 |
This table illustrates a dose-dependent cytotoxic effect where higher concentrations lead to increased cell death in A-549 lung carcinoma cells .
Applications in Drug Development
The compound is being explored as a potential precursor in the synthesis of pharmaceuticals targeting specific diseases. Its unique structure allows for modifications that can enhance its therapeutic efficacy. In particular, researchers are investigating its role in developing drugs aimed at treating cancer due to its selective toxicity profile .
Case Studies
- Anticancer Activity : A study on benzoxazole derivatives found that compounds with similar structural features exhibited promising anticancer properties. The findings suggest that this compound could be developed further as an anticancer agent due to its potential to selectively target tumor cells while minimizing effects on normal tissues .
- Agrochemical Potential : Preliminary investigations into the agrochemical applications of this compound indicate potential use as a pesticide or herbicide. Its unique combination of functional groups may enhance its effectiveness against specific pests or weeds, warranting further exploration in agricultural settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

